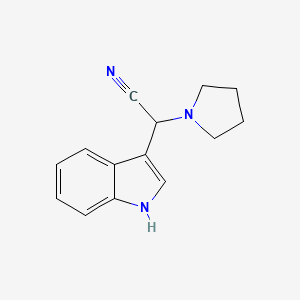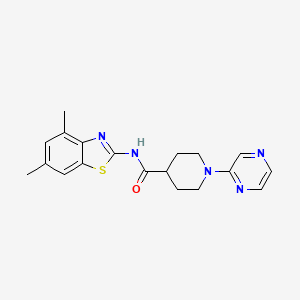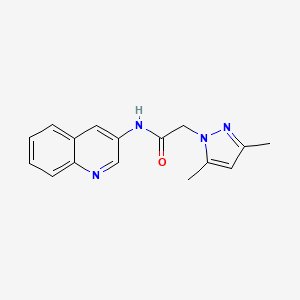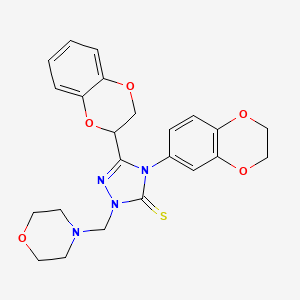
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile is a compound that features an indole ring fused with a pyrrolidine ring and an acetonitrile group. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The pyrrolidine ring can be introduced through a subsequent reaction with a suitable reagent, such as pyrrolidine, under basic conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile can be compared with other indole derivatives, such as:
2-(1H-indol-3-yl)quinazolin-4(3H)-one: Known for its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
The uniqueness of this compound lies in its specific structure, which combines the indole and pyrrolidine rings with an acetonitrile group, potentially offering distinct biological activities and applications .
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-9-14(17-7-3-4-8-17)12-10-16-13-6-2-1-5-11(12)13/h1-2,5-6,10,14,16H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSGJXAQYQUFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498213.png)
![N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-nitrobenzamide](/img/structure/B7498223.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B7498231.png)
![3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)


![N-[2-[(dimethylamino)methyl]phenyl]-2-methylpropanamide](/img/structure/B7498259.png)
![1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7498268.png)
![1-methyl-6-oxo-N-[3-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7498269.png)
![1-benzyl-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]triazole-4-carboxamide](/img/structure/B7498270.png)
![N-[2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-methoxybenzamide](/img/structure/B7498278.png)
![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
